

# Spectroscopic Profile of 2-Amino-5-iodo-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-iodo-3-nitropyridine

Cat. No.: B152466

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This technical guide provides a detailed analysis of the expected spectroscopic data for **2-Amino-5-iodo-3-nitropyridine**, a key intermediate in pharmaceutical and materials science research.<sup>[1][2]</sup> The unique substitution pattern of this molecule, featuring an electron-donating amino group, an electron-withdrawing nitro group, and a bulky iodine substituent on the pyridine ring, gives rise to a distinct spectroscopic fingerprint. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not readily available in the public domain, this guide will provide robust predictions based on established spectroscopic principles and data from analogous compounds.

## Molecular Structure and Properties

**2-Amino-5-iodo-3-nitropyridine** possesses the molecular formula  $C_5H_4IN_3O_2$  and a molecular weight of approximately 265.01 g/mol.<sup>[3][4]</sup> Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a nitro group at the 3-position, and an iodine atom at the 5-position. The interplay of these functional groups dictates the molecule's chemical reactivity and its interaction with electromagnetic radiation, which is the basis for the spectroscopic techniques discussed herein.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Amino-5-iodo-3-nitropyridine**, both  $^1H$  and  $^{13}C$  NMR are invaluable for confirming its structure.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-Amino-5-iodo-3-nitropyridine** is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Additionally, a broad signal corresponding to the amino protons is anticipated.

Predicted <sup>1</sup>H NMR Data:

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-4	8.5 - 8.8	Doublet
H-6	8.2 - 8.5	Doublet
-NH <sub>2</sub>	5.0 - 6.0	Broad Singlet

The downfield chemical shifts of the aromatic protons are a result of the overall electron-withdrawing nature of the substituted pyridine ring. The nitro group at the 3-position and the iodine at the 5-position will deshield the adjacent protons, shifting their signals to a lower field. The proton at the 4-position is expected to be the most deshielded due to its proximity to the strongly electron-withdrawing nitro group. The proton at the 6-position will also be deshielded, though to a lesser extent. The coupling between these two protons should result in a doublet for each signal. The amino protons will likely appear as a broad singlet that may be exchangeable with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule. Five distinct signals are expected for the five carbon atoms of the pyridine ring.

Predicted <sup>13</sup>C NMR Data:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	155 - 160
C-3	145 - 150
C-4	130 - 135
C-5	90 - 95
C-6	140 - 145

The chemical shifts are influenced by the substituents on the ring. The carbon bearing the amino group (C-2) is expected to be shielded relative to the other carbons, while the carbon with the nitro group (C-3) will be significantly deshielded. The carbon attached to the iodine atom (C-5) will exhibit a chemical shift influenced by the heavy atom effect. The remaining carbons (C-4 and C-6) will have chemical shifts in the aromatic region, with their exact positions determined by the combined electronic effects of the substituents.

## Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR data for a solid sample like **2-Amino-5-iodo-3-nitropyridine** would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.
- <sup>1</sup>H NMR Acquisition: Acquire a one-dimensional <sup>1</sup>H NMR spectrum using a standard pulse sequence.
- <sup>13</sup>C NMR Acquisition: Acquire a one-dimensional <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data:

Functional Group	Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )
N-H (Amino)	Symmetric & Asymmetric Stretching	3300 - 3500
N-O (Nitro)	Asymmetric Stretching	1520 - 1560
N-O (Nitro)	Symmetric Stretching	1340 - 1380
C=C, C=N (Aromatic Ring)	Stretching	1400 - 1600
C-H (Aromatic)	Stretching	3000 - 3100

The IR spectrum of **2-Amino-5-iodo-3-nitropyridine** is expected to be dominated by the strong absorption bands of the amino and nitro groups. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm<sup>-1</sup> region. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to two strong bands around 1540 cm<sup>-1</sup> and 1360 cm<sup>-1</sup>, respectively. The characteristic stretching vibrations of the aromatic pyridine ring will be observed in the 1400-1600 cm<sup>-1</sup> region.

## Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the clean ATR crystal.

- Sample Spectrum: Record the spectrum of the sample.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

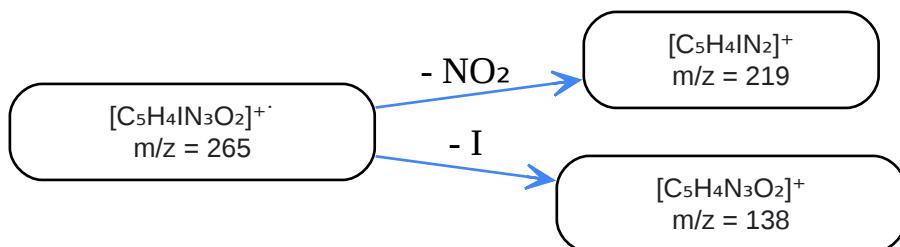
Predicted Mass Spectrum Data:

Ion	m/z (amu)
$[M]^+$	265
$[M-NO_2]^+$	219
$[M-I]^+$	138

The electron ionization (EI) mass spectrum of **2-Amino-5-iodo-3-nitropyridine** is expected to show a molecular ion peak ( $[M]^+$ ) at an m/z of 265, corresponding to the molecular weight of the compound. Due to the presence of iodine, a characteristic isotopic pattern for the molecular ion peak will be observed.

Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through the loss of the nitro group ( $NO_2$ ) to give a fragment ion at m/z 219. Another plausible fragmentation pathway is the loss of the iodine atom, resulting in a fragment at m/z 138. Further fragmentation of these primary fragments can also occur.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

## Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general procedure for obtaining an EI-MS spectrum:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

## Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for **2-Amino-5-iodo-3-nitropyridine**. The anticipated NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and the known effects of the constituent functional groups. While experimental verification is always the gold standard, these predictions offer a robust framework for the identification and characterization of this important chemical compound. The detailed experimental protocols also serve as a practical guide for researchers working with this and similar molecules.

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